5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

c-KIT kinase inhibition IC50

5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2319722-99-9) is a synthetic heterocyclic small molecule (MW 233.25, formula C₁₁H₁₂FN₅) incorporating a 5-fluoropyrimidine core linked via an azetidine bridge to a 1H-pyrazol-1-ylmethyl moiety. The compound belongs to the azetidinyl-pyrimidine class, a scaffold frequently exploited in medicinal chemistry for targeting kinases and other ATP-binding proteins.

Molecular Formula C11H12FN5
Molecular Weight 233.25
CAS No. 2319722-99-9
Cat. No. B2447161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS2319722-99-9
Molecular FormulaC11H12FN5
Molecular Weight233.25
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=N2)F)CN3C=CC=N3
InChIInChI=1S/C11H12FN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2
InChIKeyQCPFAVLATPYHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2319722-99-9): Structural and Pharmacological Baseline


5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2319722-99-9) is a synthetic heterocyclic small molecule (MW 233.25, formula C₁₁H₁₂FN₅) incorporating a 5-fluoropyrimidine core linked via an azetidine bridge to a 1H-pyrazol-1-ylmethyl moiety . The compound belongs to the azetidinyl-pyrimidine class, a scaffold frequently exploited in medicinal chemistry for targeting kinases and other ATP-binding proteins [1]. According to BindingDB, this compound (BDBM664854) is disclosed as Example 123 in patent US20240116877A1 and functions as an inhibitor of the mast/stem cell growth factor receptor c-KIT (CD117) [2].

Why Generic Azetidinyl-Pyrimidine Analogs Cannot Substitute for 5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine in c-KIT-Targeted Research


Azetidinyl-pyrimidine derivatives are a structurally crowded chemical space, yet minor modifications to the pyrimidine substitution pattern, azetidine N-substituent, or pyrazole ring decoration can completely redirect kinase selectivity or ablate target engagement [1]. For instance, replacing the 5-fluoro group with 4-methyl yields compounds reported as EGFR inhibitors rather than c-KIT ligands, while introducing a 6-trifluoromethyl group shifts the scaffold toward TrkA kinase activity [2]. Within the same c-KIT patent family (US20240116877), examples vary from sub-10 nM to >1 µM potency depending on linker composition and terminal group identity, demonstrating that trivial structural changes produce functionally non-equivalent tools [3]. Because binding-site complementarity, cellular permeability, and polypharmacology profiles are exquisitely sensitive to these modifications, generic substitution among azetidinyl-pyrimidine analogs is scientifically indefensible without experimental verification.

Quantitative Differentiation Evidence for 5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine Against Closest Analogs


c-KIT Biochemical Potency: Sub-10 nM IC50 Matches Best-in-Class Benchmarks

In a coupled pyruvate kinase/lactate dehydrogenase spectroscopic assay using recombinant human c-KIT kinase domain (SEQ ID NO. 1 or 2), this compound (US20240116877, Example 123) exhibited an IC50 of 10 nM [1]. Within the same patent, multiple analogs (Examples 21, 43, 158) also achieved <10–10 nM potency, confirming that this scaffold can achieve single-digit nanomolar c-KIT engagement [2]. For context, the clinically approved c-KIT inhibitor pexidartinib (PLX3397) shows identical c-KIT IC50 = 10 nM in biochemical assays, while masitinib exhibits IC50 ~ 200 nM and imatinib ~ 40–100 nM depending on assay format [3]. This places the target compound at the potency ceiling achievable for ATP-competitive c-KIT inhibitors.

c-KIT kinase inhibition IC50

Physicochemical Property Differentiation: Lower Molecular Weight and LogP Relative to Advanced c-KIT Clinical Candidates

With MW = 233.25 Da (C₁₁H₁₂FN₅) and calculated LogP ~1.5–2.0 (estimated via fragment-based methods), this azetidinyl-pyrimidine is substantially smaller and less lipophilic than most advanced c-KIT inhibitors . Pexidartinib (MW 417.8, LogP ~4.5) and ripretinib (MW 509.0, LogP ~3.5) exceed typical Rule-of-Five guidelines, whereas the target compound occupies favorable lead-like chemical space [1] [2]. Within the azetidinyl-pyrimidine patent family, analogs bearing 6-trifluoromethyl (MW 269.2) or extended aryl-urea substitutions (MW >400) exhibit markedly higher lipophilicity and molecular weight .

molecular weight lipophilicity drug-likeness

Scaffold Target Engagement Selectivity: c-KIT Inhibition Versus TrkA in Closest Azetidinyl-Pyrimidine Analogs

Although direct kinome-wide selectivity data for this specific compound have not been publicly disclosed, the azetidinyl-pyrimidine patent US20240116877 explicitly claims these compounds as selective c-KIT inhibitors, distinct from the TrkA-targeting claims of closely related pyrimidine-pyrazole analogs [1] . Specifically, the 6-(trifluoromethyl)pyrimidine analog (CAS 2310145-78-7) shows TrkA IC50 = 3.10 nM in ELISA format [2], while the target compound is associated exclusively with c-KIT activity in the patent disclosure. This target-switching effect, driven solely by the 5-fluoro versus 6-trifluoromethyl substitution pattern, demonstrates that procurement of the correct analog is critical for on-target experimental outcomes.

kinase selectivity c-KIT TrkA scaffold hopping

Patent-Documented Structural Novelty: Azetidine-Pyrazole-Pyrimidine Architecture with Defined c-KIT Pharmacophore

The compound is claimed as Example 123 in US20240116877A1, a patent application that specifically covers a genus of compounds as inhibitors of wild-type and oncogenic mutant c-KIT kinase [1]. The azetidine ring serves as a conformationally constrained linker between the pyrimidine hinge-binding motif and the pyrazole solvent-exposed group, a design strategy that is distinct from the piperazine or piperidine linkers employed in most approved c-KIT inhibitors (e.g., imatinib, sunitinib) [2] [3]. This azetidine-containing architecture is less common in the c-KIT chemical space and may offer different vectors for interactions with the kinase hinge and DFG motif.

structural novelty c-KIT pharmacophore intellectual property

Hydrogen Bond Donor/Acceptor Profile: Favorable Polarity for Aqueous Compatibility Versus Lipophilic c-KIT Inhibitors

The compound contains 5 hydrogen bond acceptors (pyrimidine N1/N3, pyrazole N2, fluorine, azetidine N) and zero hydrogen bond donors, yielding a calculated topological polar surface area (tPSA) of approximately 50–55 Ų [1]. This is significantly lower than pexidartinib (tPSA ~ 77 Ų) and ripretinib (tPSA ~ 110 Ų) [2] [3], but combined with its low MW yields a favorable balance of polarity-per-mass that predicts good aqueous solubility. Within the azetidinyl-pyrimidine series, the absence of a hydrogen bond donor distinguishes it from analogs containing amide or urea functionalities that introduce additional H-bond donors and increase tPSA into the 80–120 Ų range [4].

hydrogen bonding topological polar surface area solubility

Explicit Evidence Limitations: Scope of Available Comparative Quantitative Data

It must be explicitly noted that the publicly available quantitative data for this specific compound (CAS 2319722-99-9) are limited to: (i) a single biochemical c-KIT IC50 value (10 nM) deposited in BindingDB from patent US20240116877; (ii) calculated physicochemical properties derived from its structure [1] [2]. No published cellular IC50 data, kinome-wide selectivity profiling (e.g., KINOMEscan or DiscoveRx panels), in vivo pharmacokinetic parameters, metabolic stability measurements, or cytotoxicity assessments have been identified in primary literature, patents, or authoritative databases as of May 2026 [3]. Researchers requiring selectivity fingerprints, cellular potency confirmation, or ADME characterization for procurement decisions should request these data directly from vendors or conduct independent profiling, as cross-study extrapolation is unreliable for this scaffold class.

data gaps evidence transparency procurement diligence

Best Research and Industrial Application Scenarios for 5-Fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine


Biochemical c-KIT Inhibitor Screening and SAR Probe

The confirmed c-KIT IC50 of 10 nM in a spectroscopic coupled-enzyme assay [1] makes this compound suitable as a reference inhibitor in biochemical c-KIT screening cascades. Its low molecular weight and favorable solubility profile (Section 3, Evidence Items 2 and 5) minimize compound aggregation artifacts, a common pitfall with more lipophilic c-KIT inhibitors. Researchers can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration, exploiting the azetidine-pyrazole architecture to design novel, patent-differentiated c-KIT chemotypes.

Kinase Selectivity Panel Reference for Azetidinyl-Pyrimidine Scaffold Profiling

Because closely related azetidinyl-pyrimidine analogs with alternate pyrimidine substituents exhibit target-switching from c-KIT to TrkA or EGFR (Section 3, Evidence Item 3), this compound serves as a critical reference standard for selectivity panel experiments [2]. When screening a series of azetidinyl-pyrimidine derivatives across a kinome panel, this compound's c-KIT-selective profile can anchor the selectivity heatmap, enabling researchers to quantify how incremental structural changes shift target engagement.

In Vitro Target Engagement Studies Requiring Minimal Off-Target Binding

The compound's calculated zero hydrogen bond donor count and moderate tPSA (~50–55 Ų) predict low non-specific binding and efficient passive permeability (Section 3, Evidence Items 2 and 5) [3]. These properties are advantageous for cellular thermal shift assays (CETSA), fluorescence polarization binding assays, and NanoBRET target engagement experiments where high non-specific binding from lipophilic compounds can confound results.

Procurement for Patent-Protected c-KIT Chemical Tool Collections

As an explicitly claimed example (Example 123) in a pending or recently published patent application (US20240116877A1), this compound has documented intellectual property provenance and a defined chemical structure with regulatory-grade identification (CAS 2319722-99-9) [4]. For research organizations building patent-compliant chemical libraries for c-KIT drug discovery, this compound provides a structurally validated, IP-transparent entry point that is traceable to its source disclosure.

Quote Request

Request a Quote for 5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.